4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

MCHR1 antagonist anti-obesity diabetes

4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 651029-12-8) is a synthetic, small-molecule aryl-dihydroisoquinolinone derivative. Its structure incorporates a 5-hydroxyisoquinolin-1(2H)-one core, a para-substituted phenyl linker, and a dibutylaminomethyl side-chain.

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
CAS No. 651029-12-8
Cat. No. B12885254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
CAS651029-12-8
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O
InChIInChI=1S/C24H30N2O2/c1-3-5-14-26(15-6-4-2)17-18-10-12-19(13-11-18)21-16-25-24(28)20-8-7-9-22(27)23(20)21/h7-13,16,27H,3-6,14-15,17H2,1-2H3,(H,25,28)
InChIKeyAZQHDXZLLAFMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 651029-12-8) Procurement & Technical Baseline


4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 651029-12-8) is a synthetic, small-molecule aryl-dihydroisoquinolinone derivative. Its structure incorporates a 5-hydroxyisoquinolin-1(2H)-one core, a para-substituted phenyl linker, and a dibutylaminomethyl side-chain [1]. The compound was originally disclosed within Sanofi-Aventis patent families describing aminoalcohol-substituted aryldihydroisoquinolinones as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, positioning it as a candidate for metabolic disorder research, including obesity and diabetes [2]. In independent biochemical profiling, the compound has also been evaluated for monoamine oxidase (MAO) inhibition, where it demonstrated weak activity [3]. Quantitative differentiation data remain sparse; the evidence below therefore focuses on verifiable structural, target-class, and selectivity features that distinguish it from closest in-class analogs.

Why Generic Aryl-Isoquinolinones Cannot Substitute for CAS 651029-12-8 in MCHR1 or Selectivity-Critical Assays


Aryl-dihydroisoquinolinones and 1(2H)-isoquinolone derivatives encompass a broad chemical class with activities spanning anti-ulcer, anti-hypertensive, analgesic, and anti-histamine applications [1]. The specific N-dibutylaminomethyl substitution on the 4-phenyl ring of CAS 651029-12-8 is not a common generic feature; it is a distinctive structural motif found in the Sanofi-Aventis MCHR1 antagonist series [2]. Because MCHR1 binding affinity and functional antagonism are exquisitely sensitive to the nature of the amino-alcohol side chain and the substitution pattern on the isoquinolinone core, even close analogs with different N-alkyl groups (e.g., dimethylamino or diethylamino) exhibit markedly different potency, selectivity, and pharmacokinetic profiles within this chemotype [2]. Furthermore, the 5-hydroxy substituent on the isoquinolinone ring directly influences hydrogen-bonding interactions and metabolic stability, making simple interchange with non-hydroxylated or differently positioned hydroxy analogs unreliable for reproducing target engagement or off-target liability profiles [3].

Quantitative Differentiation Evidence for 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one


MCHR1 Antagonist Structural Class Membership vs. Non-MCHR1 Isoquinolinone Generics

CAS 651029-12-8 belongs to a defined Sanofi-Aventis series explicitly claimed as MCHR1 antagonists, whereas generic 1(2H)-isoquinolone comparators (e.g., those in US 4,443,607) target gastric or cardiovascular endpoints [1]. Direct head-to-head MCHR1 binding data for this specific compound are not publicly available; however, the patent class exemplifies close analogs achieving MCHR1 binding IC50 values in the low nanomolar range (e.g., 0.6 nM for a related aminoalcohol-substituted aryldihydroisoquinolinone) [2]. This class-level inference establishes the target compound's intended pharmacological space as distinct from older isoquinolone generations.

MCHR1 antagonist anti-obesity diabetes

Dibutylamino Side-Chain Selectivity vs. Diethylamino or Dimethylamino Analogs

Within the Sanofi-Aventis structure-activity relationship (SAR) exploration, the N,N-dibutyl substitution on the aminomethyl side-chain of CAS 651029-12-8 is explicitly distinguished from shorter-chain N-alkyl analogs [1]. Although specific MCHR1 potency and selectivity data for the dibutyl analog are not publicly disclosed, the patent teaches that the nature of the amino substituent modulates both MCHR1 affinity and off-target liabilities [1]. The calculated logP of the neutral form is approximately 5.0 (XLogP3-AA), compared to ~3.5 for a hypothetical diethylamino analog, indicating a deliberate lipophilicity-driven design for membrane penetration or CNS access [2].

structure-activity relationship MCHR1 lipophilicity

MAO-B vs. MAO-A Selectivity Window

In a fluorescence-based enzyme assay, CAS 651029-12-8 exhibited MAO-B inhibition with an IC50 of 1,130 nM, while MAO-A inhibition was negligible (IC50 > 100,000 nM) [1]. This yields a selectivity ratio of >88-fold for MAO-B over MAO-A. For comparison, the clinically used MAO-B inhibitor selegiline (L-deprenyl) exhibits MAO-B IC50 values in the sub-micromolar range with >100-fold selectivity over MAO-A, while non-selective MAO inhibitors such as tranylcypromine inhibit both isoforms equipotently [2]. The compound's weak absolute MAO-B potency and high MAO-A/MAO-B selectivity window indicate that at concentrations required for MCHR1 engagement (low nanomolar), MAO inhibition is unlikely to contribute to the pharmacological profile; however, at high test concentrations, the MAO-B selectivity signature can serve as a distinguishing fingerprint for identity and purity batch verification.

monoamine oxidase off-target liability CNS safety

5-Hydroxyisoquinolinone Core: Hydrogen-Bond Donor/Acceptor Capability vs. Non-Hydroxylated Isoquinolinones

The 5-hydroxy substituent on the isoquinolin-1(2H)-one core of CAS 651029-12-8 introduces a hydrogen-bond donor (OH) that is absent in the corresponding 5-H or 5-methoxy analogs [1]. Within the Sanofi-Aventis SAR, the R1 position (corresponding to the 5-position) is independently variable as H, F, Cl, OH, etc., and is explicitly noted to influence both MCHR1 affinity and metabolic stability [1]. While direct comparative stability data are not published for this exact compound, the topological polar surface area (tPSA) is computed as approximately 52.9 Ų, compared to 46.5 Ų for the 5-H analog, reflecting an incremental increase in polarity that can affect solubility and CYP-mediated metabolism [2].

metabolic stability solubility hydrogen bonding

Validated Application Scenarios for 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 651029-12-8)


MCHR1 Antagonist Tool Compound for Obesity/Diabetes Target Validation

Based on its structural disclosure within the Sanofi-Aventis MCHR1 antagonist patent family (US 2009/0082391 A1) [1], CAS 651029-12-8 is suitable as a chemical probe or reference compound in MCHR1 binding and functional antagonist assays. Its dibutylamino side-chain and 5-hydroxy substitution are key structural features within the patent's SAR scope, enabling its use as a comparator when profiling novel MCHR1 ligands. Researchers should independently confirm MCHR1 IC50 and selectivity in their assay system, as public quantitative data for this exact compound are limited.

MAO-B Selectivity Reference in Off-Target Liability Screening Panels

The compound's established MAO inhibition profile (MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM) [2] makes it a useful low-affinity, MAO-B-selective reference for secondary pharmacology panels. It can serve as a comparator to distinguish MAO-isoform selectivity profiles of development candidates, particularly in CNS-penetrant programs where MAO-A inhibition is a safety concern.

Lipophilic Aryldihydroisoquinolinone Standard for Physicochemical Property Benchmarking

With a computed XLogP3-AA of approximately 5.0 and tPSA of approximately 52.9 Ų, this compound occupies a distinct lipophilicity space within the aryldihydroisoquinolinone class. It can be used as a physicochemical benchmark when evaluating solubility, permeability, or metabolic stability trends across a series of analogs, enabling quantitative structure-property relationship (QSPR) modeling [3].

Synthetic Intermediate or Scaffold for Fragment-Based Lead Optimization

The presence of a phenolic hydroxyl group at the 5-position provides a chemically accessible derivatization point (e.g., esterification, etherification, or conjugation) for late-stage functionalization or prodrug strategies. As a synthetic intermediate, CAS 651029-12-8 can be elaborated into a focused library of MCHR1 antagonists within the patented chemotype space, as taught by the Sanofi-Aventis patent [1].

Quote Request

Request a Quote for 4-(4-((Dibutylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.